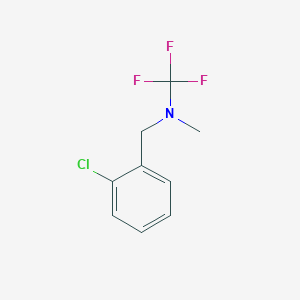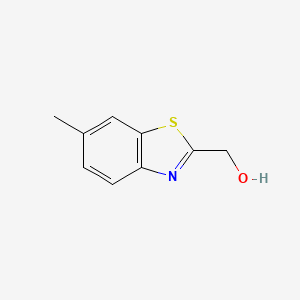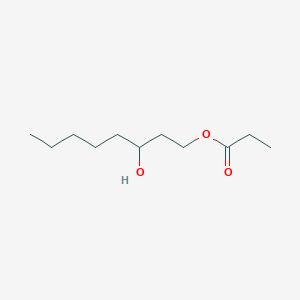
1,3-Octanediol monopropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Octanediol monopropionate: is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,3-octanediol, where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.
化学反応の分析
Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1,3-Octanediol.
Substitution: Various ester derivatives.
科学的研究の応用
1,3-Octanediol monopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its role in preserving biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing and antimicrobial properties
作用機序
The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .
類似化合物との比較
1,2-Octanediol: Another diol with similar antimicrobial properties but different structural characteristics.
1,3-Propanediol: A shorter-chain diol used in similar applications but with different physical and chemical properties.
1,5-Pentanediol: A diol with a different chain length, affecting its solubility and reactivity.
Uniqueness: 1,3-Octanediol monopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective in formulations requiring both moisturizing and antimicrobial effects .
特性
CAS番号 |
53554-42-0 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
3-hydroxyoctyl propanoate |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3 |
InChIキー |
QSXZMOSYJGTJHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCOC(=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


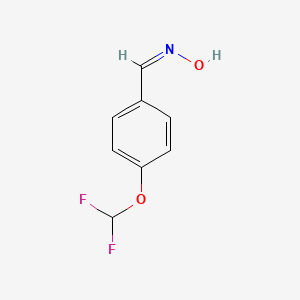
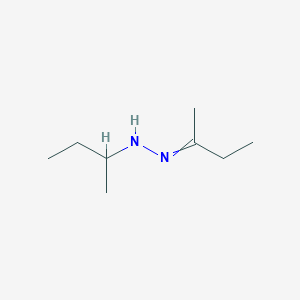
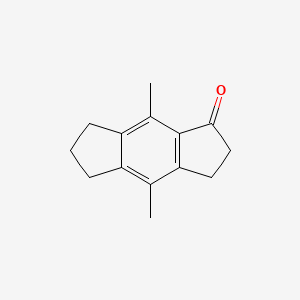
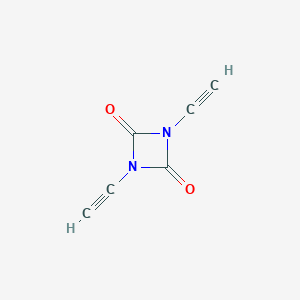
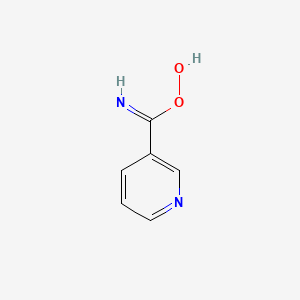
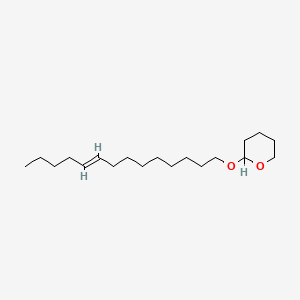
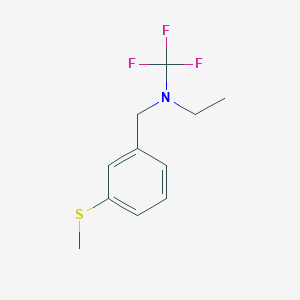

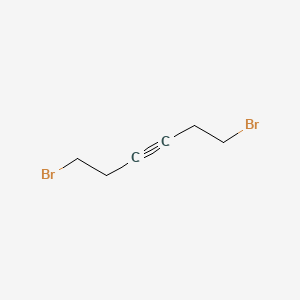


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
